molecular formula Ca(NO3)2·4H2O<br>CaH8N2O10 B083963 Calcium nitrate tetrahydrate CAS No. 13477-34-4

Calcium nitrate tetrahydrate

Cat. No. B083963
CAS RN: 13477-34-4
M. Wt: 236.15 g/mol
InChI Key: ICSSIKVYVJQJND-UHFFFAOYSA-N
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Patent
US05482857

Procedure details

Starting with 100 mL of Stage IV singulation medium lacking ABA, 1.5 g of the algin composition PROTONAL LF20/60® sodium alginate product was added and stirred several hours without heating until dissolved. PROTONAL LF20/60® is a registered trademark of and the product is available from Proton, Inc., North Hampton, N. H. To this was added 1.0 g of activated charcoal to give a 1.0% (or 10 g/L w/v) suspension. This was autoclaved to ensure sterility. A 0.1M solution (23.6 g/L) of calcium nitrate tetrahydrate was prepared and autoclaved separately. The alginate suspension of charcoal was added dropwise to the calcium nitrate solution with gentle stirring. Small balls of insolubilized charcoal-containing alginate about 2-3 mm in diameter were formed. These were thoroughly rinsed with sterile water and stored in a closed flask under refrigeration. Fifty of the charcoal balls added to 50 mL of culture medium are equivalent to 0.1% w/v activated charcoal.
[Compound]
Name
algin
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium alginate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
alginate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alginate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C.[N+:2]([O-:5])([O-:4])=[O:3].[Ca+2:6].[N+:7]([O-:10])([O-:9])=[O:8]>>[OH2:3].[OH2:8].[OH2:3].[OH2:3].[N+:2]([O-:5])([O-:4])=[O:3].[Ca+2:6].[N+:7]([O-:10])([O-:9])=[O:8] |f:1.2.3,4.5.6.7.8.9.10|

Inputs

Step One
Name
algin
Quantity
1.5 g
Type
reactant
Smiles
Step Two
Name
sodium alginate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C
Step Four
Name
alginate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
alginate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
without heating
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
CUSTOM
Type
CUSTOM
Details
to give a 1.0% (or 10 g/L w/v) suspension
CUSTOM
Type
CUSTOM
Details
were formed
WASH
Type
WASH
Details
These were thoroughly rinsed with sterile water
CUSTOM
Type
CUSTOM
Details
stored in a closed flask under refrigeration
ADDITION
Type
ADDITION
Details
Fifty of the charcoal balls added to 50 mL of culture medium

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.